REACTION_CXSMILES
|
[CH3:1][CH:2]1[O:18][C:5]2=[C:6]([O:16][CH3:17])[C:7]3[O:12][C:11](=[O:13])[CH:10]=[C:9]([CH3:14])[C:8]=3[CH:15]=[C:4]2[CH2:3]1>C1(OC2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH3:17][O:16][C:6]1[C:7]2[O:12][C:11](=[O:13])[CH:10]=[C:9]([CH3:14])[C:8]=2[CH:15]=[C:4]2[CH:3]=[C:2]([CH3:1])[O:18][C:5]=12
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Name
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2,5-dimethyl-9-methoxy -2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
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Quantity
|
10.36 g
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Type
|
reactant
|
Smiles
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CC1CC=2C(=C(C3=C(C(=CC(O3)=O)C)C2)OC)O1
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Name
|
|
Quantity
|
150 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)OC1=CC=CC=C1
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Name
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|
Quantity
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6 g
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Type
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catalyst
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Smiles
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[Pd]
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Type
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CUSTOM
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Details
|
of pet. ether and stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5.0 hrs
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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FILTRATION
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Details
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filtered over celite
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Type
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WASH
|
Details
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The catalyst was further washed with methanol
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Type
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CONCENTRATION
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Details
|
the filtrate was then concentrated
|
Type
|
CUSTOM
|
Details
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to remove the methanol
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Type
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ADDITION
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Details
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The residue was diluted with 1.5 1
|
Type
|
FILTRATION
|
Details
|
The product was filtered
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Type
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WASH
|
Details
|
washed with pet. ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/benzene, 1:4
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(=CC=3C(=CC(OC31)=O)C)C=C(O2)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |